3-Butoxy-2,6-difluorophenylacetic acid is an organic compound characterized by its unique molecular structure, which includes a butoxy group and two fluorine atoms attached to a phenyl ring. The compound has the molecular formula and a molecular weight of approximately 244.24 g/mol. Its IUPAC name is 2-(3-butoxy-2,6-difluorophenyl)acetic acid, and it is identified by the CAS number 1706446-28-7. This compound is of interest in various fields such as medicinal chemistry, agrochemicals, and organic synthesis due to its potential biological activities and applications in drug development.
3-Butoxy-2,6-difluorophenylacetic acid can be sourced from chemical suppliers and is classified as a fluorinated aromatic compound. The presence of fluorine atoms typically enhances the biological activity and stability of organic molecules, making this compound particularly relevant for further research in medicinal chemistry and related fields.
The synthesis of 3-butoxy-2,6-difluorophenylacetic acid can be achieved through several methods:
The reaction conditions must be optimized for high yield and purity. Industrial production may utilize continuous flow reactors and efficient catalysts to enhance scalability.
The molecular structure of 3-butoxy-2,6-difluorophenylacetic acid features a butoxy group attached to a phenyl ring that has two fluorine substituents at the 2 and 6 positions. The carboxylic acid functionality contributes to its reactivity.
1S/C12H14F2O3/c1-2-3-4-17-8-5-10(13)9(7-12(15)16)11(14)6-8/h5-6H,2-4,7H2,1H3,(H,15,16)
3-Butoxy-2,6-difluorophenylacetic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-butoxy-2,6-difluorophenylacetic acid involves its interaction with specific molecular targets within biological systems. The fluorine substituents enhance the compound's binding affinity to enzymes or receptors, influencing various biochemical pathways. Additionally, the butoxy group increases lipophilicity, affecting distribution within biological systems.
The compound is expected to exhibit typical properties associated with organic compounds containing fluorine and butoxy groups:
Key chemical properties include:
3-Butoxy-2,6-difluorophenylacetic acid has potential applications in various scientific fields:
Research continues into its biological activities and interactions with metabolic pathways, indicating its relevance in developmental biology and pharmacology.
Recent breakthroughs in catalytic asymmetric synthesis have revolutionized access to enantiomerically enriched fluorinated phenylacetic acids. The iron-catalyzed 1,3-nitrogen migration strategy enables efficient enantioselective construction of α-amino acid precursors essential for derivatives like 3-butoxy-2,6-difluorophenylacetic acid (CAS 1706446-28-7, C₁₂H₁₄F₂O₃) [1] [7]. This method employs a chiral fluorinated iron catalyst, (R,R)-FeBIPF₂, featuring a bis-benzimidazole ligand with fluorine substituents at the 5-position. Electron-withdrawing groups on the ligand backbone significantly enhance enantioselectivity by modifying the catalyst's electronic properties and stereoenvironment. As demonstrated in fluoro-phenylacetic acid syntheses, this catalyst achieves up to 98% enantiomeric excess (ee) – a critical advancement given the pharmacological importance of enantiopure fluorinated compounds [8].
Table 1: Catalyst Optimization for Asymmetric 1,3-Nitrogen Migration
Catalyst Substituent (X) | Yield (%) | ee (%) | Electronic Effect |
---|---|---|---|
H (Reference) | 98 | 90 | Baseline |
tBu | 62 | 75 | Steric hindrance |
OMe | 59 | 83 | Electron-donating |
NO₂ | 37 | 89 | Strong electron-withdrawing |
F (Optimal) | 85 | 92 | Moderate electron-withdrawing |
CF₃ | 71 | 77 | Strong electron-withdrawing |
The synthesis of 3-butoxy-2,6-difluorophenylacetic acid leverages a strategic retrosynthetic approach where iron-catalyzed rearrangement serves as the key functionalization step. This process begins with the preparation of azanyl esters via DCC-mediated coupling between carboxylic acid precursors (e.g., 3-butoxy-2,6-difluorophenylacetic acid derivatives) and N-Boc-hydroxylamine. The resulting RCO₂NHBoc intermediates undergo stereocontrolled 1,3-nitrogen migration under catalysis by (R,R)-FeBIPF₂ (2 mol%). Mechanistic studies reveal this transformation proceeds through a radical pathway involving intramolecular hydrogen atom transfer (HAT) and subsequent nitrogen insertion at the α-position. This methodology is particularly valuable for synthesizing sterically demanding α,α-disubstituted α-amino acid intermediates like those required for fluorinated phenylacetic acid analogs, achieving up to 97% ee in cycloalkyl-substituted systems [3] [8].
Solvent and base selection critically govern the efficiency and stereoselectivity of the 1,3-nitrogen migration central to producing enantiopure intermediates. Systematic optimization reveals that a 1:1 mixture of 1,2-dichlorobenzene (DCB) and chloroform provides optimal polarity and viscosity for high-yield rearrangement at cryogenic temperatures (–50°C). This solvent combination maintains substrate solubility while preventing catalyst precipitation. Equally crucial is the use of 2.0 equivalents of the hindered base 2,2,6,6-tetramethylpiperidine (TMP), which facilitates deprotonation without nucleophilic interference. Under these conditions, rearrangement yields increase from 85% to 98% while enantioselectivity improves from 92% to 98% ee compared to earlier conditions. The enhanced performance is attributed to improved catalyst activation and suppressed racemic background reactions at low temperatures [8].
Table 2: Solvent and Temperature Optimization for Nitrogen Migration
Conditions | Temperature (°C) | TMP (equiv) | Yield (%) | ee (%) |
---|---|---|---|---|
DCB | 0 | 0.5 | 85 | 92 |
DCB/CHCl₃ (1:1) | –15 | 0.5 | 78 | 94 |
DCB/CHCl₃ (1:1) | –30 | 0.5 | 65 | 95 |
DCB/CHCl₃ (1:1) | –30 | 1.0 | 93 | 96 |
DCB/CHCl₃ (1:1) | –50 | 2.0 | 98 | 98 |
Enantioconvergent synthesis enables access to non-racemic α-amino acid intermediates from racemic α-branched precursors through stereoselective C–H amination. The (R,R)-FeBIPF₂-catalyzed system demonstrates remarkable substrate generality for synthesizing precursors to 3-butoxy-2,6-difluorophenylacetic acid derivatives. Electron-deficient aryl substrates (e.g., p-CN-C₆H₄) achieve 96% ee, while sterically hindered ortho-chloro variants maintain 88% ee. For α,α-disubstituted systems, cyclohexyl-substituted derivatives reach 97% ee – the highest recorded for such transformations. This stereocontrol originates from the catalyst's well-defined chiral pocket, which orients the prochiral radical intermediate before nitrogen insertion. The methodology accommodates diverse functional groups, enabling late-stage diversification of fluorinated phenylacetic acid scaffolds essential for pharmaceutical applications [8].
Modern synthetic routes to fluorinated phenylacetic acids prioritize halogen waste reduction through catalytic technologies. Key advancements include:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2